Given the absence of conclusive research on this compound, here are some suggestions for further exploration:
The presence of the benzopyran-4-one core structure suggests potential similarities to other well-studied flavonoids, a class of natural products known for various biological activities. Research on related flavonoids might provide clues for the potential applications of 7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one [].
Patent databases might reveal industrial applications or potential drug development efforts involving this compound [].
4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- is a synthetic organic compound belonging to the class of flavonoids, specifically a derivative of benzopyran. Its chemical structure consists of a chromenone core with various substituents that enhance its biological properties. The compound is characterized by the presence of two methoxy groups and a 4-methoxyphenyl group, which contribute to its unique chemical behavior and potential applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 298.33 g/mol. The compound's structural features allow it to participate in various
These reactions facilitate the derivatization of the compound, leading to the synthesis of various analogs with potentially enhanced biological activities.
Research has shown that 4H-1-Benzopyran-4-one derivatives exhibit significant biological activities, including:
The biological activity of this compound makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. A common method includes:
This method allows for the generation of the target compound in moderate yields, with purification typically achieved through recrystallization.
The potential applications of 4H-1-Benzopyran-4-one derivatives include:
Interaction studies involving 4H-1-Benzopyran-4-one derivatives focus on understanding their binding affinities and mechanisms of action at molecular levels. Techniques such as molecular docking studies have been employed to predict how these compounds interact with biological targets like estrogen receptors or enzymes involved in metabolic pathways . These studies help elucidate the pharmacodynamics and pharmacokinetics of the compounds, guiding future drug development efforts.
Several compounds share structural similarities with 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Hydroxyflavone | Hydroxy group at position 5 | Known for strong antioxidant activity |
Hesperetin | Contains a hydroxyl group at position 5 and methoxy groups | Exhibits anti-inflammatory effects |
Apigenin | Lacks methoxy substituents but has similar chromenone structure | Exhibits significant anticancer properties |
These compounds highlight the diversity within the flavonoid class and underscore the unique structural attributes that may confer specific biological activities to 4H-1-Benzopyran-4-one derivatives.